molecular formula C10H8O3 B155975 1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one CAS No. 1627-18-5

1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one

Cat. No. B155975
CAS RN: 1627-18-5
M. Wt: 176.17 g/mol
InChI Key: VWZJCHFETHCLRK-UHFFFAOYSA-N
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Description

“1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of “1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one” is C10H8O3. Its molecular weight is 176.17 g/mol. The crystal structure of a similar compound, “1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one”, has been reported as orthorhombic, Pbca (no. 61), with a = 10.7095 (3) Å, b = 8.1455 (2) Å, c = 27.5374 (8) Å, V = 2402.20 (11) Å^3, Z = 8 .

Future Directions

Benzofuran compounds, including “1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

1-(5-hydroxy-1-benzofuran-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)10-7-4-5-13-9(7)3-2-8(10)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZJCHFETHCLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503330
Record name 1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one

CAS RN

1627-18-5
Record name 1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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